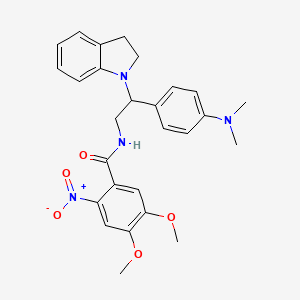
(Z)-2-((4-acetylphenyl)imino)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-((4-acetylphenyl)imino)-2H-chromene-3-carboxamide, also known as ACIC, is a chemical compound that belongs to the class of chromene derivatives. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. ACIC has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Synthesis Techniques and Green Chemistry
A study by Proença and Costa (2008) details an eco-friendly approach for synthesizing 2-imino-2H-chromene-3-carboxamides, which involves the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides, showcasing the compound's relevance in green chemistry (Proença & Costa, 2008).
Antimicrobial and Antioxidant Properties
Chitreddy and Shanmugam (2017) synthesized novel 4H-chromene-3-carboxamide derivatives exhibiting significant antibacterial activities against Gram-positive and Gram-negative bacteria, as well as strong antioxidant properties, indicating the compound's potential in developing new antimicrobial and antioxidant agents (Chitreddy & Shanmugam, 2017).
Cytotoxic Potential
Gill, Kumari, and Bariwal (2016) explored 2-imino-2H-chromene-3(N-aryl)carboxamides for their cytotoxic activity against human cancer cell lines, revealing the compound's promise as a basis for developing novel anticancer drugs (Gill, Kumari, & Bariwal, 2016).
Solvatochromism and Molecular Electronics
The synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives under solvent-free conditions, as described by Subbareddy and Sumathi (2017), not only underscores the compound's significance in pharmaceutical research but also its potential application in solvatochromism studies, which could be pertinent to molecular electronics and sensing technologies (Subbareddy & Sumathi, 2017).
properties
IUPAC Name |
2-(4-acetylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11(21)12-6-8-14(9-7-12)20-18-15(17(19)22)10-13-4-2-3-5-16(13)23-18/h2-10H,1H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAGMWYIFDFJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

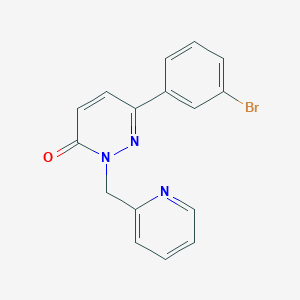
![1-(4-Fluorophenyl)-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]methanamine](/img/structure/B2593620.png)
![1-[1-(4-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone](/img/structure/B2593621.png)

![Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2593623.png)
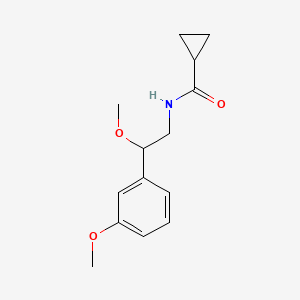
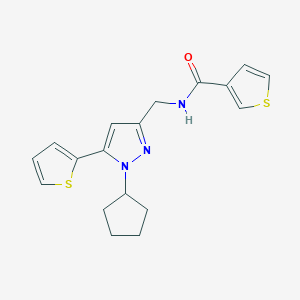
![1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2593627.png)

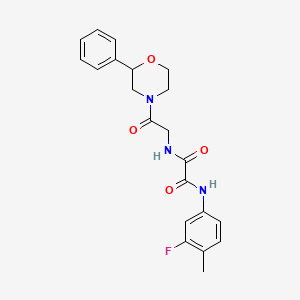

![2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2593632.png)
![7-(2-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2593634.png)
